1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, with an N-methylmethanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of a base like cesium fluoride or cesium carbonate . The reaction is usually carried out in a solvent like dimethylformamide under mild conditions.
Industrial Production Methods: For large-scale production, the process may involve the use of phase-transfer catalysts to enhance the efficiency and yield of the reaction. The oxidation of acetyl pyrazole with sodium hypochlorite is another method that has been reported to produce high-purity difluoromethylated products .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of difluoromethyl pyrazole oxides.
Reduction: Formation of difluoromethyl pyrazole amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism by which 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl pyrazole core and are known for their antifungal activity.
Difluoromethylated cyclobutanes: Used in drug design due to their bioisosteric properties.
Uniqueness: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylmethanamine group further enhances its versatility in synthetic applications.
Properties
CAS No. |
1345510-59-9 |
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Molecular Formula |
C6H9F2N3 |
Molecular Weight |
161.15 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H9F2N3/c1-9-4-5-2-3-10-11(5)6(7)8/h2-3,6,9H,4H2,1H3 |
InChI Key |
WLIOALRIKMUXBK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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